molecular formula C37H37N3O4S B2533914 1-(5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)ethanone CAS No. 681279-87-8

1-(5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)ethanone

Cat. No. B2533914
M. Wt: 619.78
InChI Key: BQXBNQWZROQNLX-UHFFFAOYSA-N
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Description

1-(5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)ethanone is a useful research compound. Its molecular formula is C37H37N3O4S and its molecular weight is 619.78. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Studies

  • The compound's synthesis and molecular structures have been explored through various methods like crystal X-ray diffraction and DFT studies. These studies provide insights into the compound's physical and chemical properties, essential for its application in scientific research (Şahin, Salgın-Gökşen, Gökhan-Kelekçi, & Işık, 2011).

Biological and Pharmacological Potential

  • Pyrazole derivatives, similar in structure to the specified compound, have been developed as potent inhibitors in bacterial survival, particularly for fatty acid biosynthesis. Such compounds demonstrate strong antibacterial activity, making them significant in pharmaceutical research (Lv, Sun, Luo, Yang, & Zhu, 2010).

Application in Drug Discovery

  • The compound's structure has similarities with other pyrazoline derivatives, which have been investigated for their potential in drug discovery. These include studies on their antibacterial, antioxidant, DNA binding activities, and SAR study, indicating the compound's potential in developing new therapeutic agents (Kitawat & Singh, 2014).

Potential in Anticancer Research

  • Some pyrazoline derivatives have shown promising results in anticancer activity screening. This suggests the compound could be valuable in cancer research, particularly in identifying new treatments or understanding cancer cell behavior (Havrylyuk, Kovach, Zimenkovsky, Vasylenko, & Lesyk, 2011).

Chemoinformatics and Molecular Docking Studies

  • Structurally related compounds have been used in chemoinformatics and molecular docking studies. These studies are crucial in drug design and development, as they provide insights into the interaction of compounds with biological targets (Venugopal, Sundararajan, & Choppala, 2020).

properties

IUPAC Name

1-[3-(2,3-dimethoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H37N3O4S/c1-24-13-14-25(2)27(19-24)21-39-22-35(29-9-6-7-11-32(29)39)45-23-36(41)40-33(30-10-8-12-34(43-4)37(30)44-5)20-31(38-40)26-15-17-28(42-3)18-16-26/h6-19,22,33H,20-21,23H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQXBNQWZROQNLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C=C(C3=CC=CC=C32)SCC(=O)N4C(CC(=N4)C5=CC=C(C=C5)OC)C6=C(C(=CC=C6)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H37N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

619.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)ethanone

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